molecular formula C21H16BrN3O2 B2934019 (Z)-ethyl 3-(3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylate CAS No. 882224-42-2

(Z)-ethyl 3-(3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylate

Cat. No. B2934019
CAS RN: 882224-42-2
M. Wt: 422.282
InChI Key: ZCKMDOCPWCTANN-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-ethyl 3-(3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylate, also known as BPPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

1. Stereoselective Synthesis and Fluorescence Characteristics

The stereoselective synthesis of isomers based on ethyl/methyl-2-cyano-3-(5-formyl-1-(4-iodo-phenyl)-1H-pyrrol-2-yl)acrylate, including E, E and E, Z isomers, has been studied. These isomers exhibit distinct fluorescence characteristics, with E, E isomers showing higher quantum efficiency and longer fluorescent lifetime compared to E, Z isomers. Notably, the E, E isomers demonstrate better aggregation-induced emission (AIE) properties, while the E, Z isomer of a particular compound shows significant anticancer activity against human nasopharyngeal carcinoma (Majeed Irfan et al., 2021).

2. Supramolecular Assembly and Crystal Structure Analysis

A study focused on the synthesis and characterization of a mixture of E and Z isomers of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate. The Z isomer's structure was determined through X-ray diffraction, revealing a three-dimensional supramolecular network influenced by various noncovalent interactions. This study highlights the importance of these interactions in stabilizing the self-assembly process and molecular conformation (Catiúcia R M O Matos et al., 2016).

3. Synthesis and Potential Applications in Nonlinear Optics

A series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates were synthesized, characterized, and studied for their optical nonlinearity using a z-scan technique. These compounds, especially those with carboxylic acid and ester substituents, demonstrated significant nonlinear optical properties, making them potential candidates for optical limiting applications (B. Chandrakantha et al., 2013).

4. Novel Chemosensor Development

Research on a new colorimetric chemosensor based on a hybrid hydrazo/azo dye chromophoric system incorporating pyrrolinone ester and azo-pyrazole moieties has been conducted. This chemosensor showed high sensitivity and selectivity for recognizing various metal cations, demonstrating significant potential in analytical chemistry (T. Aysha et al., 2021).

properties

IUPAC Name

ethyl (Z)-3-[3-(3-bromophenyl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN3O2/c1-2-27-21(26)16(13-23)11-17-14-25(19-9-4-3-5-10-19)24-20(17)15-7-6-8-18(22)12-15/h3-12,14H,2H2,1H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKMDOCPWCTANN-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CN(N=C1C2=CC(=CC=C2)Br)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\C1=CN(N=C1C2=CC(=CC=C2)Br)C3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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